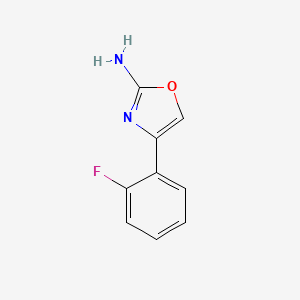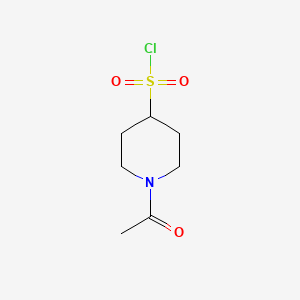![molecular formula C12H24N2O2 B1443502 叔丁基-N-[(3-甲基哌啶-2-基)甲基]氨基甲酸酯 CAS No. 1339895-15-6](/img/structure/B1443502.png)
叔丁基-N-[(3-甲基哌啶-2-基)甲基]氨基甲酸酯
描述
tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate: is a chemical compound with the molecular formula C12H24N2O2 . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
科学研究应用
Chemistry:
- Used as a protecting group for amines in organic synthesis.
- Intermediate in the synthesis of complex organic molecules.
Biology:
- Studied for its potential biological activity and interactions with enzymes.
Medicine:
- Investigated for its potential use in the development of pharmaceutical compounds .
Industry:
- Utilized in the production of specialty chemicals and polymers .
作用机制
Target of Action
Similar compounds have been found to inhibit both β-secretase and acetylcholinesterase . These enzymes play crucial roles in the progression of neurodegenerative diseases such as Alzheimer’s disease .
Mode of Action
This is achieved by inhibiting the action of β-secretase and acetylcholinesterase .
Biochemical Pathways
The biochemical pathways affected by “tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate” are likely related to the processing of amyloid precursor protein (APP) and the breakdown of acetylcholine. By inhibiting β-secretase, the compound may prevent the cleavage of APP into Aβ, thereby reducing the formation of Aβ plaques . Similarly, by inhibiting acetylcholinesterase, the compound may increase the levels of acetylcholine, a neurotransmitter that is often depleted in Alzheimer’s disease .
Pharmacokinetics
The compound’s molecular weight is 22833 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
The result of the action of “tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate” is a reduction in the formation of Aβ plaques and an increase in acetylcholine levels . This can lead to a decrease in the symptoms associated with Alzheimer’s disease .
Action Environment
The action environment of “tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate” is likely the central nervous system, given its potential role in treating Alzheimer’s disease . The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other substances.
生化分析
Biochemical Properties
Tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition can lead to increased levels of acetylcholine, which can affect neurotransmission. Additionally, tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate interacts with β-secretase, an enzyme involved in the production of amyloid-beta peptides, which are associated with Alzheimer’s disease .
Cellular Effects
The effects of tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can alter gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to acetylcholinesterase results in the inhibition of the enzyme’s activity, thereby increasing acetylcholine levels . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
The effects of tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate can change over time in laboratory settings. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal laboratory conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism . Toxic or adverse effects may be observed at high doses, including neurotoxicity and hepatotoxicity. Threshold effects have also been reported, where a certain dosage level is required to elicit a measurable response in the animal models.
Metabolic Pathways
Tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can have different biochemical properties . These metabolic pathways can influence the compound’s effects on metabolic flux and metabolite levels in cells and tissues.
Transport and Distribution
The transport and distribution of tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate within cells and tissues are critical for its biochemical effects. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation in different cellular compartments . This distribution can affect the compound’s activity and function, as well as its interactions with other biomolecules.
Subcellular Localization
The subcellular localization of tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate is essential for its activity and function. The compound is directed to specific compartments or organelles by targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its effects on cellular function. For example, its presence in the synaptic cleft can enhance neurotransmission by inhibiting acetylcholinesterase .
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with and .
Reaction Conditions: The reaction is carried out in the presence of a base such as in a solvent like . The reaction mixture is stirred at room temperature for several hours.
Purification: The product is then purified using standard techniques such as .
Industrial Production Methods: In an industrial setting, the synthesis may involve larger scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Oxidation: tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate can undergo oxidation reactions, typically using reagents like or .
Reduction: Reduction reactions can be performed using or .
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as or in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding or .
Reduction: Formation of or .
Substitution: Formation of various substituted carbamates.
相似化合物的比较
- tert-butyl N-[(3R)-piperidin-3-ylmethyl]carbamate
- tert-butyl N-[(3-methylpyridin-2-yl)methyl]carbamate
Uniqueness:
- The presence of the 3-methylpiperidin-2-yl group distinguishes it from other similar compounds, providing unique steric and electronic properties.
- The compound’s specific reactivity and stability make it valuable in synthetic applications.
属性
IUPAC Name |
tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9-6-5-7-13-10(9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNCOHNAZBUURJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNC1CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339895-15-6 | |
| Record name | tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]oxepin-5-one](/img/structure/B1443421.png)

![(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1443424.png)




![{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1443432.png)

![[3-(2-Propoxyethoxy)phenyl]boronic acid](/img/structure/B1443437.png)



